8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
Description
This compound belongs to a class of tricyclic heterocyclic molecules featuring a fused oxa-triaza ring system. Its structure includes a 4-chlorophenyl group at position 8 and a propyl substituent at position 13, distinguishing it from analogs with shorter alkyl chains or alternative functional groups.
Properties
IUPAC Name |
8-(4-chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-2-7-22-15-14(16(23)21-18(22)25)12(9-3-5-10(19)6-4-9)13-11(20-15)8-26-17(13)24/h3-6,12,20H,2,7-8H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBKWXAUFKLCAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)Cl)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a unique tricyclic structure that incorporates a chlorophenyl group and a triazatricyclo framework. Its molecular formula is with a molecular weight of approximately 363.76 g/mol. The presence of the chlorophenyl moiety is significant as it often enhances biological activity due to its electron-withdrawing properties.
Anticancer Properties
Research has indicated that the compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Modulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
A notable study highlighted the compound's role as a modulator of CFTR, which is crucial in cystic fibrosis treatment. It was shown to enhance chloride ion transport in CFTR-deficient cells, suggesting potential therapeutic applications in managing cystic fibrosis .
Neuroprotective Effects
Another area of interest is its neuroprotective effects. Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a pivotal role .
Table 1: Summary of Biological Activities
Pharmacological Potential
The pharmacological potential of this compound extends beyond anticancer and CFTR modulation. Its ability to interact with multiple biological targets suggests that it could be developed into a multi-target therapeutic agent.
Scientific Research Applications
Research indicates that derivatives of triazole compounds exhibit a wide range of biological activities including:
- Antimicrobial Properties : Compounds similar to 8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione have shown effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa .
- Anticancer Activity : Triazole derivatives are being investigated for their potential in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Anti-inflammatory Effects : Studies have demonstrated that triazole compounds can reduce inflammation markers and provide relief in inflammatory conditions .
Applications
The applications of this compound span several domains:
- Pharmaceutical Development : The compound is being explored for use in developing new antimicrobial and anticancer drugs due to its promising biological activity.
- Agricultural Chemicals : Given the herbicidal properties observed in triazole derivatives, this compound may be utilized in the formulation of plant growth regulators or pesticides.
- Material Science : The unique structural properties of triazoles allow for potential applications in optoelectronic devices and materials science .
Case Studies
Several studies have documented the efficacy of triazole derivatives:
- Study on Antimicrobial Activity : A recent study highlighted the effectiveness of various triazole derivatives against resistant bacterial strains, showcasing the potential of these compounds in treating infections where conventional antibiotics fail .
- Cancer Research : Investigations into the anticancer properties of triazoles have revealed mechanisms by which these compounds induce cell death in tumor cells while sparing normal cells .
Comparison with Similar Compounds
Structural Analogs: Alkyl Chain Modifications
The most closely related analog is 8-(4-Chlorophenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0³⁷]trideca-1(9),3(7)-diene-6,10,12-trione (ethyl-substituted variant). Key differences include:
Key Findings :
- The propyl group increases molecular weight and lipophilicity compared to the ethyl analog, which may enhance membrane permeability but could also accelerate metabolic clearance due to longer alkyl chain oxidation .
- Ethyl derivatives often exhibit better solubility in aqueous media, a critical factor for bioavailability.
Functional Group Variations
Other analogs replace the 4-chlorophenyl group with electron-withdrawing or donating substituents (e.g., nitro, methoxy). For example:
| Compound Modification | Impact on Activity |
|---|---|
| 4-Nitrophenyl substitution | Increased electrophilicity |
| 4-Methoxyphenyl substitution | Enhanced π-stacking |
Q & A
Q. Critical Parameters :
| Step | Reaction Conditions | Yield Optimization |
|---|---|---|
| 1 | Solvent: DMF, 80°C, 12h | Use catalytic Pd(OAc)₂ for regioselectivity |
| 2 | Argon atmosphere, 110°C | Purify intermediates via column chromatography (SiO₂, hexane/EtOAc) |
| 3 | NaBH₄ in THF, 0°C → RT | Monitor reaction progress via TLC |
Basic: How to characterize the structural integrity of this compound?
Use a combination of spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm, propyl group at δ 0.9–1.6 ppm).
- X-ray Crystallography : Resolve bond angles and stereochemistry (e.g., C3—C14 bond length: 1.48 Å; torsion angles: 128.3° for C1—N1—C8—C13) .
- HRMS : Validate molecular weight (expected [M+H]⁺: ~442.1 Da).
Advanced: How to design experiments to evaluate its biological activity against cancer targets?
Q. Methodology :
In vitro assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Mechanistic studies : Apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry).
Target identification :
- Molecular docking : Screen against kinases (e.g., EGFR, CDK2) using AutoDock Vina.
- Enzyme inhibition : Measure ATPase activity in recombinant proteins.
Data Contradictions : If IC₅₀ values vary between cell lines, consider off-target effects or metabolic stability differences. Validate via siRNA knockdown of suspected targets .
Advanced: How to analyze structure-activity relationships (SAR) for substituent modifications?
Q. Approach :
- Variation of substituents : Replace 4-chlorophenyl with fluorophenyl or methoxyphenyl; alter propyl to ethyl or butyl.
- Key metrics : Compare logP (lipophilicity), polar surface area (PSA), and binding affinity (Kd).
Q. Example Findings :
| Substituent | IC₅₀ (μM) | logP |
|---|---|---|
| 4-Cl-Ph | 0.85 | 2.3 |
| 3-F-Ph | 1.2 | 2.1 |
| 4-OCH₃-Ph | >10 | 1.8 |
The 4-chlorophenyl group enhances cytotoxicity by improving hydrophobic interactions with target pockets .
Advanced: How to resolve contradictions in reaction yields during scale-up?
Q. Root Cause Analysis :
- Heat transfer inefficiencies : Use jacketed reactors for better temperature control.
- Impurity accumulation : Implement in-line FTIR monitoring for real-time adjustment.
Q. Optimization Strategy :
| Parameter | Lab Scale (mg) | Pilot Scale (g) | Solution |
|---|---|---|---|
| Stirring | 500 rpm | 200 rpm | Use axial-flow impellers |
| Solvent | THF | Toluene | Higher boiling point reduces volatility |
Advanced: How to validate crystallographic data for complex tricyclic systems?
Q. Protocol :
Data Collection : Use Cu-Kα radiation (λ = 1.54184 Å) at 293 K.
Refinement : SHELXL-2018 with anisotropic displacement parameters.
Q. Key Metrics from Evidence :
| Parameter | Value |
|---|---|
| R factor | 0.041 |
| wR factor | 0.142 |
| C—C bond precision | ±0.005 Å |
Discrepancies in torsion angles (e.g., C9—C10—C11—C12 = −1.6°) indicate conformational flexibility .
Advanced: How to assess stability under physiological conditions?
Q. Experimental Design :
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC.
- Light sensitivity : Expose to UV (254 nm) and monitor photodegradation products.
Q. Findings :
- Half-life at pH 7.4 : >48h.
- Critical Degradant : Lactone ring opening under acidic conditions (pH <3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
